molecular formula C14H16O6P2 B3110277 [4-[4-(Phosphonomethyl)phenyl]phenyl]methylphosphonic acid CAS No. 17919-31-2

[4-[4-(Phosphonomethyl)phenyl]phenyl]methylphosphonic acid

Cat. No.: B3110277
CAS No.: 17919-31-2
M. Wt: 342.22 g/mol
InChI Key: VNVGRAJTEPVPAX-UHFFFAOYSA-N
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Description

[4-[4-(Phosphonomethyl)phenyl]phenyl]methylphosphonic acid is a chemical compound with the molecular formula C14H16O6P2 and a molecular weight of 342.22 g/mol. It is a useful research chemical, often employed in various scientific studies due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[4-(Phosphonomethyl)phenyl]phenyl]methylphosphonic acid typically involves the reaction of biphenyl derivatives with phosphonomethylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

[4-[4-(Phosphonomethyl)phenyl]phenyl]methylphosphonic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the phosphonic acid groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl derivatives with additional oxygen-containing functional groups, while reduction may produce biphenyl derivatives with reduced phosphonic acid groups.

Scientific Research Applications

[4-[4-(Phosphonomethyl)phenyl]phenyl]methylphosphonic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of [4-[4-(Phosphonomethyl)phenyl]phenyl]methylphosphonic acid involves its interaction with specific molecular targets, such as enzymes and proteins. The phosphonic acid groups can form strong bonds with metal ions and active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-Bis(phosphonomethyl)biphenyl
  • 1,1’-Biphenylene-4,4’-bis(methylene)bis(phosphonic acid)

Uniqueness

What sets [4-[4-(Phosphonomethyl)phenyl]phenyl]methylphosphonic acid apart from similar compounds is its specific structure, which allows for unique interactions with molecular targets. Its dual phosphonic acid groups provide strong binding capabilities, making it particularly effective in applications requiring strong metal ion chelation or enzyme inhibition.

Properties

IUPAC Name

[4-[4-(phosphonomethyl)phenyl]phenyl]methylphosphonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O6P2/c15-21(16,17)9-11-1-5-13(6-2-11)14-7-3-12(4-8-14)10-22(18,19)20/h1-8H,9-10H2,(H2,15,16,17)(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNVGRAJTEPVPAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CP(=O)(O)O)C2=CC=C(C=C2)CP(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O6P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

16.97 g (49.9 mmoles) of 4,4'-bis (bromomethyl) biphenyl and 52.04 ml (299.4 mmoles) of triethyl-phosphite are placed in a 250 ml flask which has a cooler and oil heating bath. The mixture is heated to 140° C. under magnetic agitation for 5 hours. On completion the excess triethyl-phosphite is separated by distillation and the white solid residue, redissolved in 50 ml of ethanol, is evaporated to dryness under vacuum, this operation being repeated twice. The residue is dissolved in 30 ml of ethanol and poured slowly into a beaker containing water and ice. The precipitate obtained is filtered on porous septum G3, washed with iced water (1 l) and under vacuum dried in an oven at 40° C., obtaining 21.02 g of 4,4'-bis (phosphonomethyl) biphenyl acid tetra-ethyl ester with a molar yield of 92.8%.
Quantity
16.97 g
Type
reactant
Reaction Step One
Quantity
52.04 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-[4-(Phosphonomethyl)phenyl]phenyl]methylphosphonic acid
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[4-[4-(Phosphonomethyl)phenyl]phenyl]methylphosphonic acid

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